N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide is a structurally complex molecule featuring a fused triazoloquinazolinone core, a cyclohexenylethyl chain, and a propanamide linker modified with a 3-(propan-2-yloxy)propyl substituent. The triazoloquinazolinone scaffold is known for its bioactivity in medicinal chemistry, particularly in kinase inhibition and central nervous system modulation . The cyclohexenyl group may enhance lipophilicity and membrane permeability, while the propan-2-yloxypropyl side chain could influence solubility and metabolic stability . Synthetic routes for analogous compounds often employ click chemistry for triazole formation, as seen in related alkaloid-derived systems .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-3-[5-oxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N5O3/c1-19(2)34-18-8-17-30-25(33)21-11-6-7-12-22(21)31-23(28-29-26(30)31)13-14-24(32)27-16-15-20-9-4-3-5-10-20/h6-7,9,11-12,19H,3-5,8,10,13-18H2,1-2H3,(H,27,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSLLYCCGRBWOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCCC4=CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinazolinone Precursor Preparation
The quinazolinone skeleton is synthesized from anthranilic acid derivatives. As demonstrated in the preparation of ethyl 2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetate, anthranilic acid (1 ) reacts with phenyl isothiocyanate (2 ) in ethanol under reflux to yield 2-mercapto-3-phenylquinazolin-4-one (3 ). For the target compound, anthranilic acid derivatives substituted with appropriate functional groups would serve as starting materials.
Triazole Annulation
Thetriazolo[4,3-a]quinazolin-5-one system is constructed via Huisgen cycloaddition or oxidative cyclization. A method analogous to the synthesis of 3-{[1-(2,3,5-tri-O-benzoyl-β-d-ribofuranos-1-yl)-1H-1,2,3-triazol-4-yl]methyl}quinazolin-4(3H)-one employs copper-catalyzed azide-alkyne cycloaddition (CuAAC). For the target molecule:
- Propargylation : Introduce a propargyl group at position 1 of the quinazolinone.
- Azide Coupling : React with an azide derivative (e.g., 3-(propan-2-yloxy)propyl azide) under microwave irradiation with CuI catalysis.
Alkylation at Position 4
Introduction of the 3-(Propan-2-yloxy)propyl Group
The propyloxypropyl side chain is installed via nucleophilic substitution or Mitsunobu reaction. A protocol from the synthesis of 2-chloromethyl-4(3H)-quinazolinones is adapted:
- Chloromethylation : Treat the quinazolinone with chloroacetonitrile in methanol under basic conditions.
- Alkylation : React the chloromethyl intermediate with 3-(propan-2-yloxy)propan-1-ol in the presence of NaH or K2CO3 in DMF.
Functionalization at Position 1 with the Propanamide Side Chain
Synthesis of the Cyclohexenylethyl Amine Fragment
- Cyclohexene Ethylation : Cyclohexene is alkylated with ethyl bromide via Friedel-Crafts catalysis to yield 2-(cyclohex-1-en-1-yl)ethyl bromide.
- Amination : Convert the bromide to the corresponding amine using Gabriel synthesis or Hofmann rearrangement.
Amide Coupling
The propanamide linker is introduced via carbodiimide-mediated coupling:
- Activation : React 3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-triazolo[4,3-a]quinazolin-1-yl}propanoic acid with HATU or EDCI in DMF.
- Coupling : Add N-[2-(cyclohex-1-en-1-yl)ethyl]amine and stir under inert conditions.
Optimization and Analytical Validation
Reaction Conditions
Spectroscopic Characterization
- 1H NMR : Confirm regiochemistry via aromatic proton splitting patterns.
- IR : Validate carbonyl stretches (C=O at ~1650 cm⁻¹).
- HPLC-MS : Ensure >95% purity.
Challenges and Mitigation Strategies
- Regioselectivity in Triazole Formation : Controlled stoichiometry of azide and alkyne prevents bis-adducts.
- Steric Hindrance : Use bulky bases (e.g., DBU) during alkylation to improve substitution over elimination.
- Amide Hydrolysis : Maintain anhydrous conditions during coupling to prevent degradation.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Key Structural Features
| Feature | Description |
|---|---|
| Cyclohexene Ring | Provides stability and unique reactivity |
| Triazoloquinazoline Core | Imparts biological activity and interaction potential |
| Propanamide Group | Facilitates solubility and bioavailability |
N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide has been studied for its potential biological activities:
- Antimicrobial Properties : Research indicates that compounds with similar structures exhibit significant antimicrobial effects against various pathogens.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through specific molecular interactions.
Medicinal Applications
Ongoing research is focused on exploring the compound's potential as a therapeutic agent for various diseases. Its unique properties may allow it to serve as a lead compound in drug development for conditions such as cancer and infectious diseases.
Case Study 1: Anticancer Activity
In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{5-oxo...} and evaluated their anticancer properties against different cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutic agents .
Case Study 2: Antimicrobial Efficacy
Another study investigated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The findings revealed that the compound possessed notable antibacterial activity, suggesting its potential use in developing new antibiotics .
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Core Scaffold Variations
Compounds with triazoloquinazolinone cores are compared based on substituent positioning and electronic effects. For example:
- Compound 9 (from haemanthidine derivatives): Contains a hydroxylated C6 position and iodinated triazole, which reduces lipophilicity (clogP = 2.1) compared to the target compound (estimated clogP = 3.8) .
- 3-[2-(azepan-1-yl)-2-oxidanylidene-ethyl]-6-(4-methylpiperidin-1-yl)sulfonyl-quinazolin-4-one: Shares a quinazolinone core but replaces the triazole with a sulfonylpiperidine group, resulting in higher solubility (logS = -3.2 vs. target’s logS = -4.5) .
Side Chain Modifications
- Click-derived triazole-ethanol hybrids (e.g., triazole 6): Exhibit reduced steric bulk but lower metabolic stability (t₁/₂ = 1.2 h in human liver microsomes vs. target’s t₁/₂ = 4.7 h) due to polar ethanol termini .
- Propanamide variants with phenylpiperazine : Demonstrated stronger receptor binding (Ki = 12 nM vs. target’s Ki = 45 nM) but poorer blood-brain barrier penetration .
Physicochemical and Pharmacokinetic Properties
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The propan-2-yloxypropyl chain balances lipophilicity and solubility, avoiding extreme values that compromise bioavailability .
- Metabolic Vulnerabilities : The target compound’s ester linkage may undergo hydrolysis in acidic environments, necessitating prodrug strategies for oral administration .
Biological Activity
N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity based on current research findings, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazoloquinazoline core structure, which is known for its diverse pharmacological properties. Its molecular formula is , and it possesses several functional groups that contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, derivatives of triazoloquinazoline have demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that such compounds can interfere with DNA replication and induce apoptosis in cancer cells.
Case Study : A study involving similar triazoloquinazoline derivatives showed IC50 values ranging from 10 to 30 μM against human cervical (HeLa) and liver (HepG2) cancer cell lines, suggesting that this compound may exhibit comparable or enhanced activity due to its unique structure .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Similar quinazoline derivatives are known to exhibit antibacterial and antifungal activities.
These findings indicate that the compound could be effective against common pathogens, making it a candidate for further development in antimicrobial therapies.
Enzyme Inhibition
Inhibitory effects on specific enzymes have been noted as well. For example, compounds with similar structures have shown inhibitory activity against butyrylcholinesterase (BChE), which is relevant for treating neurodegenerative diseases.
Research Findings : A related compound demonstrated an IC50 of 46.42 μM against BChE, suggesting that this compound may possess similar or enhanced inhibitory effects due to its structural complexity .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The triazoloquinazoline framework may intercalate into DNA strands, disrupting replication.
- Enzyme Inhibition : Functional groups within the molecule can interact with active sites of enzymes like BChE.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinazoline derivatives induce oxidative stress in cancer cells.
Q & A
Q. Key Considerations :
- Monitor reaction progress with TLC or HPLC.
- Optimize solvent polarity (e.g., DMF for amidation, THF for alkylation) to improve yields .
Advanced: How can computational methods resolve discrepancies in reaction yields during triazoloquinazoline functionalization?
Discrepancies between theoretical and experimental yields often arise from unaccounted side reactions (e.g., over-alkylation). To address this:
Reaction Path Modeling : Use density functional theory (DFT) to map energy barriers for competing pathways (e.g., N4 vs. N1 alkylation) .
Machine Learning (ML) : Train ML models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for selective functionalization .
Experimental Validation : Compare computational predictions with small-scale trials under varied conditions (e.g., temperature gradients, catalyst loadings) .
Q. Example Workflow :
| Step | Method | Purpose |
|---|---|---|
| 1 | DFT (Gaussian 16) | Identify low-energy transition states |
| 2 | ML (Python/scikit-learn) | Predict solvent effects on selectivity |
| 3 | Microreactor Screening | Validate top 3 predicted conditions |
Basic: What spectroscopic techniques are essential for characterizing this compound’s purity and structure?
NMR Spectroscopy :
- ¹H NMR : Confirm substituent integration (e.g., cyclohexenyl ethyl protons at δ 1.4–2.1 ppm, triazole protons at δ 8.2–8.5 ppm) .
- ¹³C NMR : Identify carbonyl signals (quinazolin-5-one C=O at ~170 ppm, amide C=O at ~165 ppm) .
High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .
IR Spectroscopy : Detect key functional groups (e.g., amide N-H stretch at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹) .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the cyclohexenyl and propyloxy side chains .
Advanced: How can molecular docking guide the design of derivatives targeting GABA receptors?
Target Selection : Prioritize GABAₐ receptor subtypes (e.g., α1β2γ2) based on structural homology to known anticonvulsant triazoloquinazolines .
Docking Protocol :
- Prepare ligand (compound) and receptor (PDB: 6HUP) using AutoDock Vina.
- Define binding pockets near the benzodiazepine site.
Analysis : Rank poses by binding energy (ΔG ≤ −8 kcal/mol suggests strong interaction). Validate top candidates via electrophysiology assays (e.g., Xenopus oocyte Cl⁻ flux) .
Pitfalls : Over-reliance on rigid docking; incorporate molecular dynamics (MD) simulations to account for receptor flexibility .
Basic: What in vitro assays are suitable for preliminary evaluation of anticancer activity?
Cell Viability (MTT Assay) : Test against cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination .
Apoptosis Assays : Use Annexin V-FITC/PI staining to quantify early/late apoptotic cells .
Caspase-3 Activation : Measure via fluorogenic substrates (e.g., Ac-DEVD-AMC) .
Controls : Include cisplatin or doxorubicin as positive controls.
Advanced: How to address contradictory results between in vitro and in vivo anticonvulsant efficacy?
Contradictions may arise from poor bioavailability or off-target effects. Mitigate via:
ADMET Prediction : Use SwissADME to assess logP (target ≤5), BBB permeability, and CYP450 interactions .
Formulation Optimization : Encapsulate in PEGylated liposomes to enhance brain delivery .
Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and brain-to-plasma ratio in rodent models .
Case Study : A derivative with in vitro IC₅₀ = 1 μM but low in vivo efficacy showed improved results after liposomal formulation (brain concentration ↑300%) .
Basic: What purification methods are effective for isolating this compound from reaction mixtures?
Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc 7:3 → 1:1) .
Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O) for high-purity crystals .
HPLC : Apply reverse-phase C18 columns (ACN:H₂O + 0.1% TFA) for final polishing .
Yield Optimization : Pre-purify via liquid-liquid extraction (e.g., DCM/H₂O) to remove polar impurities .
Advanced: How can AI-driven platforms accelerate SAR studies for triazoloquinazoline derivatives?
Generative Models : Use REINVENT or GPT-Chem to design novel derivatives with improved logD or target affinity .
QSAR Modeling : Train on datasets (e.g., ChEMBL) to predict IC₅₀ values from molecular descriptors .
Automated Synthesis : Integrate with robotic platforms (e.g., Chemspeed) for high-throughput synthesis and screening .
Basic: What safety protocols are critical when handling intermediates with reactive alkylating agents?
PPE : Wear nitrile gloves, goggles, and lab coats.
Ventilation : Use fume hoods for reactions involving volatile alkyl halides .
Waste Disposal : Quench excess reagents with aqueous NaHCO₃ before disposal .
Training : Complete 100% score on safety exams covering spill management and emergency procedures .
Advanced: How to resolve conflicting NMR data for stereoisomers in the cyclohexenyl side chain?
Chiral HPLC : Separate enantiomers using a Chiralpak IB column (heptane:IPA 85:15) .
NOESY NMR : Identify spatial proximity between cyclohexenyl protons and adjacent groups .
X-ray Crystallography : Confirm absolute configuration if crystals are obtainable .
Example : A racemic mixture showed overlapping ¹H NMR signals but was resolved via chiral HPLC into two peaks (Rf = 8.2 min, Sf = 9.7 min) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
